molecular formula C22H16BrNO B15244716 8-(Benzyloxy)-7-bromo-5-phenylquinoline

8-(Benzyloxy)-7-bromo-5-phenylquinoline

Katalognummer: B15244716
Molekulargewicht: 390.3 g/mol
InChI-Schlüssel: FRYQKUQZCYOEEE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-(Benzyloxy)-7-bromo-5-phenylquinoline is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of benzyloxy, bromo, and phenyl groups in the quinoline structure enhances its chemical reactivity and biological activity, making it a compound of interest in various scientific research fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 8-(benzyloxy)-7-bromo-5-phenylquinoline typically involves the functionalization of quinoline derivatives. One common method is the alkylation of 8-hydroxyquinoline with benzyl bromide in the presence of a base such as potassium carbonate. The bromination at the 7-position can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions: 8-(Benzyloxy)-7-bromo-5-phenylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).

Major Products Formed:

    Oxidation: Formation of quinoline-8-carboxaldehyde.

    Reduction: Formation of 8-(benzyloxy)-5-phenylquinoline.

    Substitution: Formation of 8-(benzyloxy)-7-amino-5-phenylquinoline or 8-(benzyloxy)-7-thio-5-phenylquinoline.

Wissenschaftliche Forschungsanwendungen

8-(Benzyloxy)-7-bromo-5-phenylquinoline has several scientific research applications:

Wirkmechanismus

The mechanism of action of 8-(benzyloxy)-7-bromo-5-phenylquinoline involves its interaction with specific molecular targets. The compound can bind to DNA or proteins, disrupting their normal function. The presence of the benzyloxy and bromo groups enhances its ability to interact with biological molecules, leading to its antimicrobial and anticancer activities. The exact pathways and targets may vary depending on the specific application and biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 8-(Benzyloxy)-7-bromo-5-phenylquinoline is unique due to the combination of benzyloxy, bromo, and phenyl groups in the quinoline structure. This combination enhances its chemical reactivity and biological activity, making it a versatile compound for various scientific research applications.

Eigenschaften

Molekularformel

C22H16BrNO

Molekulargewicht

390.3 g/mol

IUPAC-Name

7-bromo-5-phenyl-8-phenylmethoxyquinoline

InChI

InChI=1S/C22H16BrNO/c23-20-14-19(17-10-5-2-6-11-17)18-12-7-13-24-21(18)22(20)25-15-16-8-3-1-4-9-16/h1-14H,15H2

InChI-Schlüssel

FRYQKUQZCYOEEE-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)COC2=C(C=C(C3=C2N=CC=C3)C4=CC=CC=C4)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.